(3S,4S)-tert-butyl 3-(benzyl(benzyloxycarbonyl)amino)-4-ethoxypyrrolidine-1-carboxylate

Description

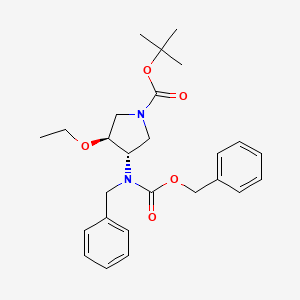

This compound is a chiral pyrrolidine derivative featuring multiple protective groups and substituents:

- Core structure: A pyrrolidine ring with stereochemical configuration (3S,4S).

- Protective groups: A tert-butyloxycarbonyl (Boc) group at the 1-position. A benzyloxycarbonyl (Cbz) group and a benzyl group on the 3-amino substituent.

- Functional groups: An ethoxy group at the 4-position.

This molecule is typically used as a synthetic intermediate in medicinal chemistry, particularly for constructing peptidomimetics or protease inhibitors due to its stereochemical rigidity and protective group compatibility . Its structural complexity allows for selective deprotection and functionalization during multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-5-31-23-18-27(24(29)33-26(2,3)4)17-22(23)28(16-20-12-8-6-9-13-20)25(30)32-19-21-14-10-7-11-15-21/h6-15,22-23H,5,16-19H2,1-4H3/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAYKZPAVJQYHP-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CN(C[C@@H]1N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401109281 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-ethoxy-4-[[(phenylmethoxy)carbonyl](phenylmethyl)amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708273-39-6 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-ethoxy-4-[[(phenylmethoxy)carbonyl](phenylmethyl)amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708273-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-ethoxy-4-[[(phenylmethoxy)carbonyl](phenylmethyl)amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3S,4S)-tert-butyl 3-(benzyl(benzyloxycarbonyl)amino)-4-ethoxypyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C26H34N2O5, and it has a molecular weight of 454.6 g/mol. The compound is characterized by its unique structural features, including a pyrrolidine ring, which contributes to its biological activity.

The biological activity of this compound primarily revolves around its role as a potential inhibitor of various enzymes, particularly proteases. The design of the compound incorporates elements that enhance its binding affinity to target proteins, making it a candidate for further research in therapeutic applications.

Inhibition Studies

Recent studies have focused on evaluating the inhibitory effects of similar compounds against SARS-CoV 3CL protease. For instance, the introduction of specific moieties in peptide structures has been shown to significantly enhance inhibitory activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl and benzyloxycarbonyl groups can lead to substantial changes in potency.

Table 1: Comparative Inhibitory Activities

| Compound | IC50 (μM) | K (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Dipeptide A | 0.0041 | 5.9 |

| Dipeptide B | 21.0 | 23 |

| Dipeptide C | TBD | TBD |

Note: TBD indicates data to be determined based on ongoing research.

Case Studies

A notable case study involved the synthesis and evaluation of dipeptide-type inhibitors against SARS-CoV proteases. The study reported that dipeptides with specific structural configurations exhibited significant inhibitory effects, suggesting that this compound could be optimized for similar applications.

Key Findings:

- Compounds with a benzothiazole warhead showed enhanced inhibition.

- Structural modifications led to improved binding interactions with protease active sites.

- Molecular docking studies confirmed favorable interactions between inhibitors and target enzymes.

Future Directions

The biological activity of this compound warrants further investigation. Future research should focus on:

- Optimization of Structural Features: Identifying key modifications that enhance potency and selectivity.

- In Vivo Studies: Assessing the pharmacokinetics and bioavailability of the compound in live models.

- Broader Applications: Exploring potential uses in treating other viral infections or diseases where protease inhibition is beneficial.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The table below highlights critical distinctions between the target compound and its closest analogs:

Key Observations:

Ethoxy vs. Hydroxy-containing analogs exhibit higher polarity, favoring aqueous solubility but requiring protection during synthetic steps .

Protective Group Strategy: Cbz vs. Boc: Cbz (benzyloxycarbonyl) is cleaved via hydrogenolysis, whereas Boc (tert-butyloxycarbonyl) is removed under acidic conditions. The dual Cbz-benzyl protection in the target compound allows orthogonal deprotection . The Boc-methylamino analog (CAS 429673-82-5) simplifies steric environments but sacrifices modularity in functionalization .

Stereochemical Influence :

- The (3S,4S) configuration is critical for maintaining conformational constraints, as seen in protease inhibitor scaffolds (e.g., HCV NS3/4A inhibitors) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3S,4S)-tert-butyl pyrrolidine derivatives with protected amine and ester groups?

- Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., benzyloxycarbonyl [Cbz] for amines, tert-butyl for carboxylates) and reaction conditions. For example, tert-butyl esters are stable under basic conditions but cleaved under acidic environments. A typical route involves coupling protected amino acids to pyrrolidine scaffolds using activating agents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How can researchers purify and characterize this compound to confirm its stereochemistry?

- Methodological Answer : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is standard. Characterization should include:

- NMR : H and C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for vicinal protons in pyrrolidine rings).

- HPLC/MS : High-resolution mass spectrometry for molecular weight validation.

- X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in studies of similar (3S,4S)-pyrrolidine diols .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store under inert gas (N₂) at –20°C in sealed, light-resistant containers. Avoid exposure to moisture (hydrolysis risk for tert-butyl esters) and strong acids/bases. Stability studies on analogous tert-butyl carboxylates indicate decomposition at >40°C or prolonged room-temperature storage .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. While specific toxicity data for this compound is limited, structurally related tert-butyl carboxylates may release hazardous gases (e.g., CO, NOₓ) under combustion. Follow spill protocols: absorb with inert materials (e.g., sand) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of the (3S,4S) configuration in pyrrolidine derivatives?

- Methodological Answer : Use chiral auxiliaries or catalysts to control stereochemistry. For example:

- Chiral pool synthesis : Start with enantiomerically pure precursors like L-tartaric acid, as shown in the synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol .

- Asymmetric hydrogenation : Employ Rh or Ru catalysts with chiral ligands for selective reduction of imine intermediates.

Q. What strategies mitigate competing reactions during functional group transformations (e.g., amine deprotection vs. ester hydrolysis)?

- Methodological Answer : Use orthogonal protecting groups. For instance:

- Cbz groups : Cleaved via hydrogenolysis (H₂/Pd-C) without affecting tert-butyl esters.

- Selective hydrolysis : Adjust pH to target specific esters (e.g., ethoxy groups hydrolyze faster than tert-butyl under mild acidic conditions). Monitor reactions in real-time using TLC or inline IR spectroscopy .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to calculate transition-state energies and identify reactive sites. For example:

- Quantum mechanics (QM) : Model the steric effects of the tert-butyl group on nucleophilic attacks at the pyrrolidine nitrogen.

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., dichloromethane vs. THF) .

Q. What experimental approaches resolve contradictions in reported synthetic yields for similar pyrrolidine derivatives?

- Methodological Answer : Systematically vary:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.